N-Acetylcysteamine

Overview

Description

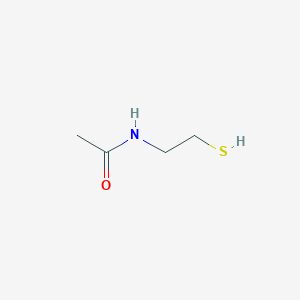

N-Acetylcysteamine is a member of the class of acetamides and is the N-acetyl derivative of cysteamine. It is a small molecule with the chemical formula C4H9NOS and a molecular weight of 119.19 g/mol . This compound is known for its role as a building block in the synthesis of various thioesters and its applications in biosynthetic studies .

Mechanism of Action

Target of Action

N-Acetylcysteamine (NAC) is a derivative of the amino acid cysteine . It is primarily used as a building block in the synthesis of various biochemical compounds . The primary targets of NAC are the enzymes involved in these synthesis processes .

Mode of Action

NAC interacts with its targets by providing a sulfhydryl group, which is essential for the formation of various biochemical compounds . For instance, it can react with various acid derivatives in the presence of 1,1′-carbonyldiimidazole (CDI) to form this compound (SNAC) thioesters .

Biochemical Pathways

NAC plays a crucial role in several biochemical pathways. It is involved in the synthesis of thieno[2,3-c]pyrrole derivatives via a three-component reaction of 2-acetyl-3-thiophenecarboxaldehyde and various amines . It is also used in the synthesis of carbapenems, a class of beta-lactam antibiotic agents .

Pharmacokinetics

The pharmacokinetics of NAC is complex and varies depending on the route of administration . After oral administration, it has a bioavailability of about 10% . The plasma concentration of NAC increases rapidly, reaching a peak at approximately 1.0 hour . The half-life is approximately 5.6 to 8 hours . About 30% of NAC is excreted through the kidneys .

Result of Action

The primary result of NAC’s action is the formation of various biochemical compounds. For instance, it contributes to the formation of glutathione, an antioxidant that neutralizes toxic breakdown products in the body . It also plays a role in the synthesis of various antibiotic agents .

Action Environment

The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of NAC. Furthermore, the presence of other compounds in the environment can influence the efficacy of NAC in the synthesis of various biochemical compounds .

Biochemical Analysis

Biochemical Properties

N-Acetylcysteamine is involved in the biosynthesis of polyketides, a class of secondary metabolites with diverse bioactivities . It acts as a coenzyme A-mimic, facilitating the transfer of malonic acid derivatives onto polyketide synthase enzymes . This process is crucial for the generation of molecular complexity and diversity in polyketides .

Cellular Effects

The cellular effects of this compound are primarily related to its role in polyketide biosynthesis. By facilitating the transfer of malonic acid derivatives, it influences the structure and bioactivity of polyketides . These compounds can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with polyketide synthase enzymes. It activates malonic acid derivatives, enabling their transfer onto these enzymes . This process involves binding interactions with the enzymes, potentially influencing their activity and the resulting polyketide structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its activity in facilitating the incorporation of malonic acid derivatives into polyketides has been shown to be surprisingly high and transferable in vivo

Metabolic Pathways

This compound is involved in the metabolic pathway of polyketide biosynthesis . It interacts with polyketide synthase enzymes, facilitating the incorporation of malonic acid derivatives . This could potentially influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylcysteamine can be synthesized through various methods. One common approach involves the acylation of cysteamine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . Another method involves the reaction of cysteamine with acetic acid under acidic conditions . These reactions typically yield this compound with high purity and yield.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The purification process often includes techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetylcysteamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form thioesters .

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include various thioesters, which are important intermediates in biosynthetic pathways .

Scientific Research Applications

Clinical Applications

N-Acetylcysteamine is primarily recognized for its role as an antioxidant and a precursor to glutathione, a critical antioxidant in the body. Its clinical applications span several medical conditions:

- Respiratory Disorders : this compound is used as a mucolytic agent in chronic obstructive pulmonary disease and cystic fibrosis, helping to reduce mucus viscosity and improve lung function. It acts by breaking disulfide bonds in mucus proteins, thereby facilitating easier clearance from the airways .

- Psychiatric Disorders : Research indicates that this compound may be beneficial in treating conditions such as obsessive-compulsive disorder and excoriation disorder (skin-picking). In a study involving participants with excoriation disorder, significant reductions in symptoms were observed after treatment with this compound compared to placebo . The proposed mechanism involves modulation of the glutamate system, which plays a role in compulsive behaviors.

- Neurological Conditions : this compound has shown promise in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its antioxidant properties help mitigate oxidative stress, which is implicated in the progression of these diseases. Studies suggest that it may enhance cognitive function and protect against neuronal damage .

- Metabolic Disorders : It has been explored as an adjunct therapy for polycystic ovary syndrome and male infertility. By reducing oxidative stress and improving insulin sensitivity, this compound may enhance reproductive outcomes .

Mechanistic Insights

The therapeutic effects of this compound are largely attributed to its ability to increase intracellular levels of glutathione. This elevation helps in:

- Scavenging Free Radicals : this compound acts as a direct scavenger of reactive oxygen species, thus protecting cells from oxidative damage .

- Enhancing Mitochondrial Function : It has been shown to improve mitochondrial function by increasing the activity of mitochondrial complexes involved in energy production .

Respiratory Disorders

A clinical trial evaluated the efficacy of this compound in patients with chronic bronchitis. Patients receiving this compound exhibited improved lung function and reduced exacerbation rates compared to those on standard care.

Psychiatric Disorders

In the study on excoriation disorder, participants treated with this compound showed significant improvements in symptom severity scores over 12 weeks, highlighting its potential as a treatment option for compulsive disorders .

Neurological Conditions

A randomized controlled trial assessed the impact of this compound on cognitive decline in Alzheimer's patients. Results indicated that those receiving the compound experienced slower rates of cognitive decline compared to controls.

Summary Table of Applications

| Application Area | Condition/Disorder | Mechanism of Action | Evidence Level |

|---|---|---|---|

| Respiratory Disorders | Chronic Obstructive Pulmonary Disease | Mucolytic action; reduces mucus viscosity | Strong |

| Psychiatric Disorders | Excoriation Disorder | Modulates glutamate system; reduces compulsive behaviors | Moderate |

| Neurological Conditions | Alzheimer's Disease | Antioxidant; protects neurons from oxidative stress | Emerging |

| Metabolic Disorders | Polycystic Ovary Syndrome | Improves insulin sensitivity; reduces oxidative stress | Moderate |

Comparison with Similar Compounds

Similar Compounds

Cysteamine: The parent compound of N-Acetylcysteamine, known for its role in the synthesis of coenzyme A.

N-Acetylcysteine: Another derivative of cysteine, widely used as a mucolytic agent and antioxidant.

Uniqueness

This compound is unique due to its specific role as a coenzyme A mimic and its ability to form stable thioesters. This property makes it particularly valuable in biosynthetic studies and enzymatic research .

Biological Activity

N-Acetylcysteamine (NAC), a derivative of cysteine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is known primarily for its role as a precursor to glutathione, a critical antioxidant in the body. It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These attributes make NAC a candidate for therapeutic interventions across multiple medical fields.

- Antioxidant Activity : NAC serves as a precursor to glutathione, enhancing cellular antioxidant defenses. It scavenges free radicals and reduces oxidative stress, which is implicated in numerous diseases.

- Anti-inflammatory Effects : NAC inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of proinflammatory cytokines such as IL-1β, IL-6, and TNF-α. This modulation is crucial in conditions characterized by chronic inflammation .

- Antimicrobial Properties : Recent studies have demonstrated NAC's effectiveness against various pathogens, including planktonic endodontic bacteria such as Streptococcus mutans and Enterococcus faecalis. Its antibacterial action is attributed to its ability to disrupt biofilms and inhibit bacterial growth .

1. Psychiatric Disorders

NAC has been investigated for its potential in treating excoriation disorder (skin-picking). A randomized clinical trial showed that participants receiving NAC exhibited significant reductions in symptoms compared to those on placebo. The treatment was well-tolerated, suggesting a promising avenue for managing compulsive behaviors .

2. Dermatological Conditions

In dermatology, NAC has shown efficacy in treating conditions like trichotillomania (hair-pulling disorder) and skin picking associated with Prader-Willi syndrome. A study involving 50 patients indicated that daily supplementation led to significant improvements in hair-pulling severity compared to placebo .

3. Respiratory Conditions

NAC is widely used as a mucolytic agent in respiratory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. It helps reduce mucus viscosity and improve lung function by increasing glutathione levels in the lungs .

Table 1: Summary of Clinical Studies on this compound

Case Studies

- Excoriation Disorder : In a double-blind study, participants receiving NAC showed improved scores on the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) compared to placebo. This highlights NAC's potential role in managing compulsive behaviors through modulation of the glutamate system .

- Trichotillomania : A case series reported benefits from NAC treatment in individuals with trichotillomania, emphasizing its role as an adjunct therapy alongside traditional behavioral interventions .

Properties

IUPAC Name |

N-(2-sulfanylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-4(6)5-2-3-7/h7H,2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFZADXWLMXITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152289 | |

| Record name | 2-Acetamidoethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-73-4 | |

| Record name | Acetylcysteamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamidoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylcysteamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidoethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-sulfanylethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLCYSTEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSH3F3JX85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-acetylcysteamine contribute to understanding polyketide biosynthesis?

A1: this compound thioesters (SNAC esters) mimic natural polyketide intermediates. By feeding these synthetic analogues to biological systems, researchers can identify biosynthetic pathways and elucidate the roles of specific enzymes. For example, incorporation of labeled SNAC esters into nargenicin biosynthesis confirmed a processive chain elongation model and supported a proposed Diels-Alder cyclization mechanism .

Q2: Can you elaborate on the use of this compound in studying enzyme specificity?

A2: SNAC esters serve as valuable tools for probing enzyme specificity. Studies utilizing SNAC analogues have revealed the substrate preferences of ketosynthase domains in various polyketide synthases. For instance, the ketosynthase domain involved in bacillaene biosynthesis showed a high affinity for glycine-derived acyl-SNAC, highlighting its role in incorporating specific amino acids into the polyketide chain .

Q3: How does this compound contribute to the study of β-hydroxydecanoyl thioester dehydrase?

A3: 3-Decynoyl-N-acetylcysteamine is a potent inhibitor of β-hydroxydecanoyl thioester dehydrase, a key enzyme for unsaturated fatty acid synthesis in bacteria. This inhibition leads to the accumulation of saturated fatty acids in the cell membrane. Investigating the effects of this inhibition on bacteriophage T4 DNA replication suggested that specific interactions between initiation proteins and the bacterial membrane are crucial for normal T4 DNA replication .

Q4: How does this compound help understand the mechanism of 3-chloropropionyl-CoA?

A4: S-acrylyl-N-acetylcysteamine, structurally similar to a proposed reactive intermediate of 3-chloropropionyl-CoA, was synthesized. This allowed researchers to demonstrate that an acrylyl derivative can act as a kinetically competent intermediate in the inhibition of HMG-CoA synthase and fatty acid synthase by 3-chloropropionyl-CoA, supporting the mechanism-based inhibition hypothesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.